

Technical Guide: Spectral Characterization of 2,5-Dimethoxy-4-methylbenzoic Acid

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Compound of Interest

Compound Name:	2,5-Dimethoxy-4-methylbenzoic acid
CAS No.:	32176-94-6
Cat. No.:	B1601618

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Executive Summary & Compound Profile

2,5-Dimethoxy-4-methylbenzoic acid is a tetrasubstituted benzene derivative characterized by a specific substitution pattern that dictates its electronic properties and spectral signature.^[1] Accurate identification relies on distinguishing the two non-equivalent aromatic protons (H3 and H6) and the distinct methoxy environments.

Property	Data
IUPAC Name	2,5-Dimethoxy-4-methylbenzoic acid
CAS Number	2785-98-0 (Generic for isomer group, specific: 24599-58-4 for precursor toluene, Acid often cited as Compound 13 in lit.)
Molecular Formula	C ₁₀ H ₁₂ O ₄
Molecular Weight	196.20 g/mol
Appearance	White crystalline solid
Melting Point	122–124 °C (Recrystallized from water) [1]
Solubility	DMSO, Methanol, dilute Alkali; sparingly soluble in cold water.

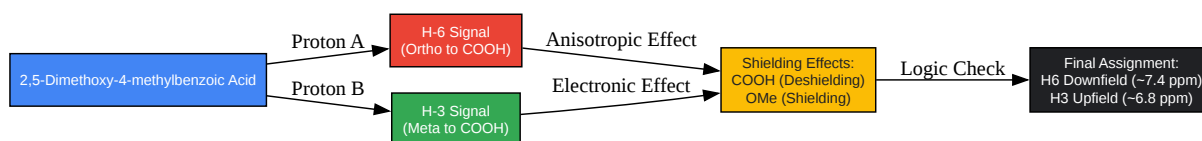
Synthesis & Structural Context

To understand the NMR assignment, one must recognize the synthetic origin. This compound is typically generated via the oxidation of 2,5-dimethoxy-4-methylbenzaldehyde using potassium permanganate (

).[1]

Structural Elucidation Workflow

The following logic map illustrates the decision process for assigning the aromatic regiochemistry, distinguishing the H6 (ortho to carboxyl) from H3 (meta to carboxyl).



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Caption: Logic flow for distinguishing aromatic protons based on electronic environment.

1H NMR Spectroscopy Data

Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Frequency: 400 MHz (Standard).[2]

The proton NMR spectrum is characterized by two distinct aromatic singlets, two methoxy signals (often overlapping), and a methyl singlet.

Quantitative Assignment Table

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Structural Logic
12.50 - 13.00	Broad Singlet (br s)	1H	-COOH	Acidic proton; shift varies with concentration/H-bonding.
7.43 - 7.55	Singlet (s)	1H	Ar-H (C6)	Deshielded by the ortho-carbonyl group (COOH).
6.80 - 6.85	Singlet (s)	1H	Ar-H (C3)	Shielded by ortho-methoxy and meta-methyl groups.
3.84 - 3.90	Singlet (s)	6H	-OCH ₃ (C2, C5)	Methoxy groups; may resolve into two singlets (e.g., 3.84, 3.90) in high-field instruments.
2.28	Singlet (s)	3H	Ar-CH ₃ (C4)	Methyl group attached to the aromatic ring.

Expert Insight: The "Ortho-Effect"

The critical differentiator in this spectrum is the chemical shift of H6 versus H3.

- H6 is located ortho to the carboxylic acid. The magnetic anisotropy of the carbonyl group significantly deshields this proton, pushing it downfield to ~7.5 ppm.
- H3 is shielded by the electron-donating methoxy group at C2 and the methyl group at C4, appearing upfield at ~6.8 ppm.
- Note: In the precursor aldehyde, H6 appears at ~7.2 ppm. The oxidation to the acid causes a further downfield shift.

¹³C NMR Spectroscopy Data

Solvent: DMSO-d₆ (Recommended for solubility and peak separation). Frequency: 100 MHz.

The Carbon-13 spectrum confirms the tetrasubstituted nature of the ring, showing distinct quaternary carbons.

Quantitative Assignment Table

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Structural Logic
167.5	Quaternary (C=O)	-COOH	Characteristic carboxylic acid carbonyl.
153.2	Quaternary (C-O)	C-5	Ipsocarbon attached to OMe; deshielded by oxygen.
151.5	Quaternary (C-O)	C-2	Ipsocarbon attached to OMe.
133.0	Quaternary (C-C)	C-4	Ipsocarbon attached to Methyl group.
118.5	Quaternary (C-C)	C-1	Ipsocarbon attached to COOH.
114.5	Methine (CH)	C-3	Aromatic CH, ortho to Me/OMe.
112.0	Methine (CH)	C-6	Aromatic CH, ortho to COOH.
56.0 - 56.5	Methyl (CH ₃)	-OCH ₃	Methoxy carbons (may appear as two peaks).
16.5 - 21.0	Methyl (CH ₃)	Ar-CH ₃	Aromatic methyl carbon.

Experimental Protocol: Sample Preparation

To ensure reproducibility and "self-validating" results, follow this protocol:

- Solvent Selection:** Use DMSO-d₆ (Dimethyl sulfoxide-d₆) for the primary analysis. While CDCl₃ is common, the carboxylic acid moiety often leads to solubility issues or broad peaks in chloroform. DMSO-d₆ ensures a sharp lock and clear observation of the acidic proton.

- Concentration: Prepare a solution of 10-15 mg of the solid acid in 0.6 mL of solvent.
- Filtration: Filter the solution through a glass wool plug into the NMR tube to remove any undissolved micro-particulates (often manganese dioxide residues from synthesis) that cause paramagnetic broadening.
- Acquisition:
 - ¹H: 16 scans, 1-second relaxation delay.
 - ¹³C: 512-1024 scans to resolve the quaternary carbons clearly.

References

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Sources

- [1. chemistry.mdma.ch](http://chemistry.mdma.ch) [chemistry.mdma.ch]
- [2. rsc.org](http://rsc.org) [rsc.org]
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